molecular formula C14H10ClNO5 B2396376 4-(2-Chloro-4-nitrophenoxy)-3-methoxybenzaldehyde CAS No. 1012963-44-8

4-(2-Chloro-4-nitrophenoxy)-3-methoxybenzaldehyde

Cat. No.: B2396376
CAS No.: 1012963-44-8
M. Wt: 307.69
InChI Key: HINYIUMRCHDSBM-UHFFFAOYSA-N
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Description

4-(2-Chloro-4-nitrophenoxy)-3-methoxybenzaldehyde is an organic compound characterized by the presence of a chloro, nitro, and methoxy group attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Chloro-4-nitrophenoxy)-3-methoxybenzaldehyde typically involves the reaction of 2-chloro-4-nitrophenol with 3-methoxybenzaldehyde under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography techniques to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(2-Chloro-4-nitrophenoxy)-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Chloro-4-nitrophenoxy)-3-methoxybenzaldehyde involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro and methoxy groups influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

  • 4-(2-Chloro-4-nitrophenoxy)benzonitrile
  • 4-(2-Chloro-4-nitrophenoxy)piperidine hydrochloride
  • 2-Chloro-4-nitrophenol

Comparison: 4-(2-Chloro-4-nitrophenoxy)-3-methoxybenzaldehyde is unique due to the presence of the methoxy group, which imparts different electronic and steric properties compared to similar compounds.

Properties

IUPAC Name

4-(2-chloro-4-nitrophenoxy)-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c1-20-14-6-9(8-17)2-4-13(14)21-12-5-3-10(16(18)19)7-11(12)15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINYIUMRCHDSBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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